molecular formula C8H15BrO5 B606392 Br-PEG3-CH2COOH CAS No. 1346502-15-5

Br-PEG3-CH2COOH

Cat. No. B606392
M. Wt: 271.12
InChI Key: MNTZZZWRXHWCSC-UHFFFAOYSA-N
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Description

Br-PEG3-CH2COOH is a PEG linker containing a bromide group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Br-PEG3-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of Br-PEG3-CH2COOH is C8H15BrO5 . The IUPAC name is 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid . The InChI is 1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) .


Chemical Reactions Analysis

The terminal carboxylic acid of Br-PEG3-CH2COOH can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The molecular weight of Br-PEG3-CH2COOH is 271.11 . The boiling point is predicted to be 379.7±27.0°C . The density is predicted to be 1.446±0.06 g/cm3 . It is soluble in DMSO .

Scientific Research Applications

Selective Delivery of PEGylated Compounds to Tumor Cells

PEGylation, the process of attaching polyethylene glycol (PEG) to molecules, enhances their pharmacokinetic and therapeutic properties. A study by Tung et al. (2015) in "Molecular Cancer Therapeutics" focused on hybrid antibodies that selectively deliver PEGylated medicines to target cells. These antibodies demonstrated enhanced effectiveness of PEGylated liposomal doxorubicin in cancer cells, suggesting potential in targeted cancer therapy (Tung et al., 2015).

Nanomedicine in Cancer Chemotherapy

Ren et al. (2019) in "Advanced Materials" explored the use of polyphenol-modified block copolymer (PEG-b-PPOH) in constructing organic theranostic nanomedicine (PTCG NPs). These nanoparticles showed high stability and efficient drug release, enhancing anticancer efficacy while minimizing systemic toxicity, indicating their potential in cancer therapy (Ren et al., 2019).

PEGylated Nanoemulsion for Cancer Therapy

Elsewedy et al. (2021) in "Colloids and Surfaces A: Physicochemical and Engineering Aspects" developed and evaluated a PEGylated nanoemulsion for delivering the anticarcinogenic agent Brucine. Their findings showed significant reduction in tumor growth, highlighting the potential of PEGylated nanoemulsions in cancer therapy (Elsewedy et al., 2021).

Nanomedicine for Liver Fibrosis Therapy

A study on PEGylated bilirubin (PEG-BR) nanovesicles by Jon et al. (2017) demonstrated their efficacy in reducing hepatic fibrosis in mice. This suggests that PEG-BR nanovesicles could be a promising approach for treating liver fibrosis (Jon et al., 2017).

Lipid Emulsions for Traditional Chinese Medicine Delivery

Xiong et al. (2011) in "International Journal of Pharmaceutics" used monooleate-modified PEG (MO-PEG-COOH) to prepare lipid emulsions carrying Traditional Chinese Medicine - breviscapine. This study indicated that PEGylation can enhance the pharmacological activity of traditional medicines by improving their circulation time (Xiong et al., 2011).

PEG in Drug Delivery: Pros and Cons

Knop et al. (2010) in "Angewandte Chemie" reviewed the use of PEG in drug delivery, discussing its benefits and potential side effects. While PEGylation can improve drug efficacy, it can also lead to hypersensitivity and other complications, emphasizing the need for careful consideration in its application (Knop et al., 2010).

Sustained Lowering of Intraocular Pressure

Fu et al. (2016) in "Molecular Pharmaceutics" developed a biodegradable polymer microparticle formulation of dorzolamide that produces sustained lowering of intraocular pressure after injection. This formulation, incorporating PEG3, shows potential for treating glaucoma (Fu et al., 2016).

Safety And Hazards

Br-PEG3-CH2COOH is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTZZZWRXHWCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)OCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Br-PEG3-CH2COOH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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